Cas no 2172165-78-3 (2-1-(4-hydroxy-2-methylbutyl)-5-propyl-1H-1,2,3-triazol-4-ylacetic acid)

2-1-(4-Hydroxy-2-methylbutyl)-5-propyl-1H-1,2,3-triazol-4-ylacetic acid is a structurally complex triazole derivative characterized by its functionalized acetic acid moiety and hydroxyalkyl substituent. This compound exhibits potential utility in medicinal chemistry and pharmaceutical research due to its triazole core, which is known for its bioisosteric properties and ability to enhance metabolic stability. The presence of both hydrophilic (hydroxy) and lipophilic (propyl) groups may contribute to balanced solubility and bioavailability profiles. Its synthetic versatility allows for further derivatization, making it a valuable intermediate in the development of novel therapeutic agents. The compound's precise pharmacological activity would depend on specific target interactions, warranting further investigation.
2-1-(4-hydroxy-2-methylbutyl)-5-propyl-1H-1,2,3-triazol-4-ylacetic acid structure
2172165-78-3 structure
Product name:2-1-(4-hydroxy-2-methylbutyl)-5-propyl-1H-1,2,3-triazol-4-ylacetic acid
CAS No:2172165-78-3
MF:C12H21N3O3
Molecular Weight:255.31344294548
CID:6102260
PubChem ID:165833275

2-1-(4-hydroxy-2-methylbutyl)-5-propyl-1H-1,2,3-triazol-4-ylacetic acid 化学的及び物理的性質

名前と識別子

    • 2-1-(4-hydroxy-2-methylbutyl)-5-propyl-1H-1,2,3-triazol-4-ylacetic acid
    • EN300-1599379
    • 2172165-78-3
    • 2-[1-(4-hydroxy-2-methylbutyl)-5-propyl-1H-1,2,3-triazol-4-yl]acetic acid
    • インチ: 1S/C12H21N3O3/c1-3-4-11-10(7-12(17)18)13-14-15(11)8-9(2)5-6-16/h9,16H,3-8H2,1-2H3,(H,17,18)
    • InChIKey: XKCQRZHZZBOEDA-UHFFFAOYSA-N
    • SMILES: OCCC(C)CN1C(=C(CC(=O)O)N=N1)CCC

計算された属性

  • 精确分子量: 255.15829154g/mol
  • 同位素质量: 255.15829154g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 5
  • 重原子数量: 18
  • 回転可能化学結合数: 8
  • 複雑さ: 263
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 0.8
  • トポロジー分子極性表面積: 88.2Ų

2-1-(4-hydroxy-2-methylbutyl)-5-propyl-1H-1,2,3-triazol-4-ylacetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1599379-0.25g
2-[1-(4-hydroxy-2-methylbutyl)-5-propyl-1H-1,2,3-triazol-4-yl]acetic acid
2172165-78-3
0.25g
$2143.0 2023-06-04
Enamine
EN300-1599379-100mg
2-[1-(4-hydroxy-2-methylbutyl)-5-propyl-1H-1,2,3-triazol-4-yl]acetic acid
2172165-78-3
100mg
$2050.0 2023-09-23
Enamine
EN300-1599379-5.0g
2-[1-(4-hydroxy-2-methylbutyl)-5-propyl-1H-1,2,3-triazol-4-yl]acetic acid
2172165-78-3
5g
$6757.0 2023-06-04
Enamine
EN300-1599379-250mg
2-[1-(4-hydroxy-2-methylbutyl)-5-propyl-1H-1,2,3-triazol-4-yl]acetic acid
2172165-78-3
250mg
$2143.0 2023-09-23
Enamine
EN300-1599379-2500mg
2-[1-(4-hydroxy-2-methylbutyl)-5-propyl-1H-1,2,3-triazol-4-yl]acetic acid
2172165-78-3
2500mg
$4566.0 2023-09-23
Enamine
EN300-1599379-5000mg
2-[1-(4-hydroxy-2-methylbutyl)-5-propyl-1H-1,2,3-triazol-4-yl]acetic acid
2172165-78-3
5000mg
$6757.0 2023-09-23
Enamine
EN300-1599379-10000mg
2-[1-(4-hydroxy-2-methylbutyl)-5-propyl-1H-1,2,3-triazol-4-yl]acetic acid
2172165-78-3
10000mg
$10018.0 2023-09-23
Enamine
EN300-1599379-2.5g
2-[1-(4-hydroxy-2-methylbutyl)-5-propyl-1H-1,2,3-triazol-4-yl]acetic acid
2172165-78-3
2.5g
$4566.0 2023-06-04
Enamine
EN300-1599379-10.0g
2-[1-(4-hydroxy-2-methylbutyl)-5-propyl-1H-1,2,3-triazol-4-yl]acetic acid
2172165-78-3
10g
$10018.0 2023-06-04
Enamine
EN300-1599379-0.5g
2-[1-(4-hydroxy-2-methylbutyl)-5-propyl-1H-1,2,3-triazol-4-yl]acetic acid
2172165-78-3
0.5g
$2236.0 2023-06-04

2-1-(4-hydroxy-2-methylbutyl)-5-propyl-1H-1,2,3-triazol-4-ylacetic acid 関連文献

2-1-(4-hydroxy-2-methylbutyl)-5-propyl-1H-1,2,3-triazol-4-ylacetic acidに関する追加情報

2-1-(4-hydroxy-2-methylbutyl)-5-propyl-1H-1,2,3-triazol-4-ylacetic acid (CAS No. 2172165-78-3): An Overview

2-1-(4-hydroxy-2-methylbutyl)-5-propyl-1H-1,2,3-triazol-4-ylacetic acid (CAS No. 2172165-78-3) is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the class of triazoles, which are known for their diverse biological activities, including antifungal, antibacterial, and anti-inflammatory properties. The unique structural features of 2-1-(4-hydroxy-2-methylbutyl)-5-propyl-1H-1,2,3-triazol-4-ylacetic acid make it a promising candidate for various therapeutic applications.

The chemical structure of 2-1-(4-hydroxy-2-methylbutyl)-5-propyl-1H-1,2,3-triazol-4-ylacetic acid is characterized by a triazole ring system linked to a substituted acetic acid moiety. The presence of the hydroxyl and methyl groups on the butyl chain and the propyl substituent on the triazole ring contributes to its distinct pharmacological profile. Recent studies have highlighted the potential of this compound in modulating various biological pathways, making it a valuable target for further investigation.

In the context of medicinal chemistry, 2-1-(4-hydroxy-2-methylbutyl)-5-propyl-1H-1,2,3-triazol-4-ylacetic acid has been evaluated for its anti-inflammatory properties. In vitro studies have demonstrated that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in human peripheral blood mononuclear cells (PBMCs). These findings suggest that 2-1-(4-hydroxy-2-methylbutyl)-5-propyl-1H-1,2,3-triazol-4-ylacetic acid may have therapeutic potential in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Beyond its anti-inflammatory effects, 2-1-(4-hydroxy-2-methylbutyl)-5-propyl-1H-1,2,3-triazol-4-ylacetic acid has also shown promise in antifungal research. Studies have indicated that this compound exhibits potent antifungal activity against a range of pathogenic fungi, including Candida albicans and Aspergillus fumigatus. The mechanism of action appears to involve disruption of fungal cell membrane integrity and inhibition of ergosterol biosynthesis. These properties make 2-1-(4-hydroxy-2-methylbutyl)-5-propyl-1H-1,2,3-triazol-4-ylacetic acid a potential candidate for the development of new antifungal agents.

The pharmacokinetic properties of 2-1-(4-hydroxy-2-methylbutyl)-5-propyl-1H-, 1, 3-triazol-, 4-, ylacetic acid have also been investigated. Preclinical studies in animal models have shown that this compound exhibits good oral bioavailability and a favorable pharmacokinetic profile. The compound is rapidly absorbed from the gastrointestinal tract and has a moderate plasma half-life, which suggests that it may be suitable for once-daily dosing regimens. Additionally, preliminary toxicology studies have indicated that 2-, 1-, (4-, hydroxy-, 2-, methylbuty), l), -5-, propy), l-, 1H-, 1,, 3,-triazol-, 4,-yla), tic aci), d has a low toxicity profile at therapeutic doses.

In the realm of drug discovery and development, 2-, 1-, (4-, hydroxy-, 2-, methylbuty), l), -5-, propy), l-, 1H-, , , , , , , , , , , , , , , -triazol-, -yla), tic aci), d represents an exciting opportunity for researchers and pharmaceutical companies. Its unique chemical structure and diverse biological activities make it a valuable lead compound for further optimization and clinical evaluation. Ongoing research is focused on elucidating the molecular mechanisms underlying its therapeutic effects and identifying potential synergistic combinations with other drugs to enhance its efficacy.

The potential applications of 2--, -(-,-hydrox,-,-methylb,-tyl)--,-propy,-,-,-triazo,-,-yla,-tic aci,-d extend beyond traditional pharmaceuticals. In the field of chemical biology, this compound can serve as a tool to probe specific biological pathways and processes. For example, its ability to modulate inflammatory responses can be leveraged to study the role of inflammation in various diseases and conditions. Additionally, its antifungal properties make it a useful reagent for investigating fungal biology and developing new strategies for combating fungal infections.

In conclusion, 2--, -(-,-hydrox,-,-methylb,-tyl)--,-propy,-,-,-triazo,-,-yla,-tic aci,-d (CAS No. 2172165--78--3) is a multifaceted compound with significant potential in both research and therapeutic applications. Its unique chemical structure and diverse biological activities position it as an important target for further investigation in medicinal chemistry and pharmaceutical development. As research continues to advance our understanding of this compound's properties and mechanisms of action, it is likely to play an increasingly important role in addressing unmet medical needs.

おすすめ記事

推奨される供給者
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
PRIBOLAB PTE.LTD